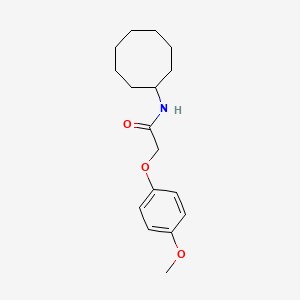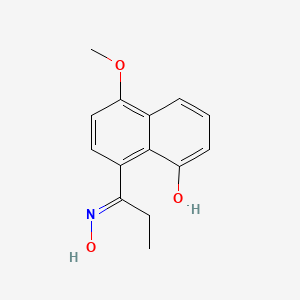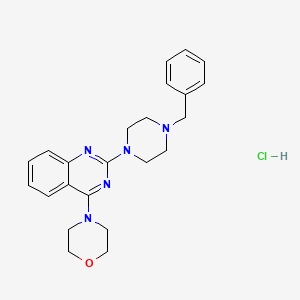![molecular formula C18H19N3O4 B5722070 N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5722070.png)
N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. It is a small molecule drug that has shown potential in the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer.
Mechanism of Action
N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide selectively binds to the catalytic domain of PARP enzymes and prevents their activity. This leads to the accumulation of DNA damage and the activation of cell death pathways in cancer cells. N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has been shown to be more potent and selective than other PARP inhibitors, such as olaparib and veliparib.
Biochemical and Physiological Effects:
N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies. However, N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide may also have off-target effects on other enzymes and pathways, which could lead to unwanted side effects.
Advantages and Limitations for Lab Experiments
N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified. It is also highly potent and selective for PARP enzymes, which makes it a useful tool for studying the role of PARP in DNA repair and cancer biology. However, N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide may have limitations in terms of its off-target effects and potential toxicity, which need to be taken into account when designing experiments.
Future Directions
There are several future directions for research on N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide. One area of interest is the development of combination therapies that include N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide and other drugs, such as chemotherapy and immunotherapy. Another area of interest is the identification of biomarkers that can predict response to N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide treatment in different types of cancer. Finally, there is a need for further studies on the safety and efficacy of N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide in clinical trials, particularly in combination with other therapies.
Synthesis Methods
N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide is synthesized using a multi-step process that involves the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-(butyrylamino)aniline in the presence of a base to yield the final product.
Scientific Research Applications
N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has been extensively studied for its potential in cancer treatment. PARP enzymes are involved in DNA repair, and their inhibition can lead to the accumulation of DNA damage and cell death in cancer cells. N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
properties
IUPAC Name |
N-[3-(butanoylamino)phenyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-3-5-17(22)19-14-6-4-7-15(11-14)20-18(23)13-9-8-12(2)16(10-13)21(24)25/h4,6-11H,3,5H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDXMTSCPYVEGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5721999.png)

![N~1~-[2,4-bis(4-methyl-1-piperidinyl)-5-nitrobenzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5722024.png)

![N-(3,4-dimethylphenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5722035.png)

![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5722051.png)


![2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5722075.png)

